(S)-1-(o-Tolyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(o-Tolyl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by the presence of a tolyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(o-Tolyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of o-tolyl ketone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(o-Tolyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or isocyanates are used for forming amides and ureas, respectively.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(o-Tolyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the development of drugs targeting various diseases, such as neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(o-Tolyl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with specific molecular targets to modulate biological pathways. The exact mechanism involves binding to active sites or allosteric sites on target proteins, leading to changes in their activity and downstream effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(o-Tolyl)ethanamine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-(p-Tolyl)ethanamine hydrochloride: A positional isomer with the tolyl group in the para position, leading to different reactivity and applications.
1-(m-Tolyl)ethanamine hydrochloride: Another positional isomer with the tolyl group in the meta position, also exhibiting distinct properties.
Uniqueness
(S)-1-(o-Tolyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications. Its ability to form stable salts with hydrochloric acid enhances its solubility and stability, making it a valuable intermediate in both research and industrial settings.
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGAKUOLRVQVHG-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.